molecular formula C19H23NO3 B386319 4-butoxy-N-(2-phenoxyethyl)benzamide CAS No. 297137-98-5

4-butoxy-N-(2-phenoxyethyl)benzamide

Cat. No.: B386319
CAS No.: 297137-98-5
M. Wt: 313.4g/mol
InChI Key: YBQFJOBJPFFGGT-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol It is a benzamide derivative, characterized by the presence of butoxy and phenoxyethyl groups attached to the benzamide core

Preparation Methods

The synthesis of 4-butoxy-N-(2-phenoxyethyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-phenoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Chemical Reactions Analysis

4-butoxy-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-butoxy-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes or signaling pathways related to disease processes .

Comparison with Similar Compounds

4-butoxy-N-(2-phenoxyethyl)benzamide can be compared with other benzamide derivatives such as:

    4-butoxy-N-(2-methoxyethyl)benzamide: Similar in structure but with a methoxy group instead of a phenoxy group.

    4-butoxy-N-(2-ethoxyethyl)benzamide: Contains an ethoxy group instead of a phenoxy group.

    4-butoxy-N-(2-propoxyethyl)benzamide: Features a propoxy group in place of the phenoxy group.

These similar compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

4-butoxy-N-(2-phenoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-3-14-22-18-11-9-16(10-12-18)19(21)20-13-15-23-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQFJOBJPFFGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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